(S)-1-(Pyrrolidin-2-yl)cyclopentanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Deoxygartanin can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the use of Friedel-Crafts acylation followed by cyclization and hydroxylation steps . The reaction conditions typically include the use of Lewis acids such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: Industrial production of 8-Deoxygartanin often involves extraction from natural sources, particularly the mangosteen fruit. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the pure compound . This method is preferred due to the complexity and cost associated with synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 8-Deoxygartanin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and dihydro derivatives .
Scientific Research Applications
8-Deoxygartanin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Deoxygartanin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparison with Similar Compounds
Alpha-Mangostin: A well-known xanthone with potent antioxidant and anticancer properties.
Garcinone C and D: Xanthones with significant anticancer activities.
Uniqueness: 8-Deoxygartanin is unique due to its specific hydroxylation and prenylation pattern, which contributes to its distinct biological activities and chemical reactivity . Its selective inhibition of butyrylcholinesterase and potential as an anti-Alzheimer’s agent further highlight its uniqueness .
Properties
CAS No. |
174195-98-3 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
InChI Key |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Isomeric SMILES |
C1CCC(C1)([C@@H]2CCCN2)O |
Canonical SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyms |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Origin of Product |
United States |
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